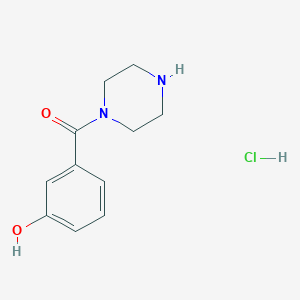

3-(Piperazine-1-carbonyl)phenol hydrochloride

描述

属性

IUPAC Name |

(3-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDTYXXSKORDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 3-(Piperazine-1-carbonyl)phenol hydrochloride is the serotonin 2C receptor (5-HT2CR). This receptor plays a crucial role in the serotonin system, which is involved in various physiological processes such as mood regulation, appetite, and sleep.

Mode of Action

This compound acts as an agonist at the serotonin 2C receptor. This means that it binds to this receptor and activates it, mimicking the action of the natural neurotransmitter serotonin. The activation of the 5-HT2CR can modulate the behavioral and neurochemical effects of certain substances.

Biochemical Pathways

Upon activation of the serotonin 2C receptor by this compound, various biochemical pathways are affected. One of these is the serotonin system itself, which can influence the behavioral and neurochemical effects of other substances. The exact downstream effects of this activation are complex and depend on the specific physiological context.

Pharmacokinetics

It is known that the compound is metabolized in the liver, with cytochrome p450 enzymes playing a role in this process. These factors can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The activation of the serotonin 2C receptor by this compound can result in various molecular and cellular effects. For instance, it has been shown to modulate the behavioral and neurochemical effects of certain substances. The exact outcomes can vary depending on the specific physiological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target. Furthermore, individual factors such as the patient’s metabolic rate and the presence of certain enzymes can also influence the compound’s action.

生化分析

Biochemical Properties

3-(Piperazine-1-carbonyl)phenol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound may bind to other proteins, such as transporters and receptors, affecting their function and altering cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function. In terms of cellular metabolism, this compound may impact the production and utilization of energy, as well as the synthesis and degradation of biomolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions ultimately result in the observed cellular and biochemical effects of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity, which may not be immediately apparent in short-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, studies in animal models have shown that high doses of this compound can cause toxicity and adverse effects, such as liver damage and alterations in blood chemistry. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response. These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. These interactions can result in changes in metabolite levels and overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also determined by its ability to cross cellular membranes and its affinity for different tissue types.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound ultimately determines its specific effects on cellular processes and overall cellular function.

生物活性

3-(Piperazine-1-carbonyl)phenol hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{14}ClN_{2}O_{2}, with a molecular weight of approximately 242.70 g/mol. The compound consists of a phenolic group linked to a piperazine moiety through a carbonyl functional group, which enhances its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Some notable activities include:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research indicates that it may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in cellular models, indicating possible applications in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in specific cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in vitro |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and condensation reactions. Key synthetic approaches include:

- Nucleophilic Substitution : Utilizing piperazine derivatives as nucleophiles to react with phenolic compounds.

- Condensation Reactions : Formation of the carbonyl linkage through condensation between piperazine and phenolic derivatives.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reactants |

|---|---|---|

| Step 1 | Nucleophilic Substitution | Piperazine + Phenol |

| Step 2 | Condensation | Piperazine + Carbonyl Source |

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Case Study 1 : A study evaluated its anticancer effects on FaDu hypopharyngeal tumor cells, demonstrating enhanced cytotoxicity compared to standard treatments like bleomycin .

- Case Study 2 : Research into its antimicrobial properties revealed significant effectiveness against resistant bacterial strains, highlighting its potential as a novel antibiotic.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.

Key Interaction Areas

- Receptor Binding : Investigations into its interaction with muscarinic acetylcholine receptors suggest implications for neuropharmacology.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in disease pathways.

科学研究应用

Pharmaceutical Development

The compound is primarily utilized in pharmaceutical research due to its potential biological activities. It serves as a lead compound in drug discovery, particularly in developing medications targeting various diseases. Some notable applications include:

- Antimicrobial Activity : Studies have indicated that 3-(Piperazine-1-carbonyl)phenol hydrochloride exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in treating conditions like cancer and metabolic disorders.

Biological Activities

Research highlights several biological activities associated with this compound:

- Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : There are indications that the compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- A study explored its role as an allosteric inhibitor in multidrug resistance mechanisms in bacteria, indicating potential applications in combating antibiotic resistance .

- Another investigation focused on the synthesis of piperazine-containing drugs approved by the FDA, highlighting the relevance of this compound in contemporary medicinal chemistry .

These case studies illustrate the compound's versatility and importance in ongoing pharmaceutical research.

化学反应分析

Acylation and Alkylation Reactions

The piperazine moiety exhibits nucleophilic character at its secondary amines, enabling these reactions:

Key Observations :

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in basic conditions to form mono- or bis-acylated derivatives . Steric hindrance from the carbonyl group may favor mono-substitution.

-

Alkylation : Alkyl halides (e.g., methyl iodide) introduce alkyl chains at the nitrogen sites. Quaternary ammonium salts may form under vigorous conditions .

Example Reaction :

N-Oxidation

Piperazine’s nitrogen atoms undergo oxidation with agents like hydrogen peroxide or peracids to form N-oxides. This modifies electronic properties and enhances solubility .

Reported Conditions :

-

Catalyst : Tungsten-based catalysts improve yield.

-

Product : Stable N-oxide derivatives with potential for coordination chemistry .

Electrophilic Aromatic Substitution

The phenol group directs electrophiles to the ortho and para positions. The electron-withdrawing carbonyl group may deactivate the ring, favoring milder conditions.

Typical Reactions :

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para to –OH | Nitro-substituted derivative |

| Sulfonation | H₂SO₄/SO₃ | para to –OH | Sulfonic acid derivative |

| Halogenation | Cl₂/FeCl₃ | ortho/para | Chlorinated analog |

Coordination Chemistry

The piperazine nitrogen and phenolic oxygen can act as ligands for metal ions.

Documented Complexes :

-

Cadmium(II) : Forms octahedral complexes via N,O-chelation, as seen in similar piperazine-phenol ligands .

-

Copper(II) : Stabilizes square-planar geometries, useful in catalytic applications .

Coupling Reactions

The phenol group participates in cross-coupling reactions, such as:

-

Suzuki-Miyaura : Requires palladium catalysts to couple with aryl boronic acids, forming biaryl structures .

-

Buchwald-Hartwig : For C–N bond formation with aryl halides, leveraging the piperazine’s nucleophilicity .

Optimized Conditions :

Reduction and Oxidation

-

Carbonyl Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a methylene group (–CH₂–), altering conformational flexibility.

-

Phenol Oxidation : Oxidizing agents (e.g., KMnO₄) convert the phenol to a quinone under acidic conditions.

Salt Formation and Counterion Exchange

The hydrochloride salt can undergo metathesis with other acids (e.g., H₂SO₄) to modify solubility or crystallinity .

Heterocycle Functionalization

The piperazine ring can be modified via:

相似化合物的比较

Structural Comparison

The compound’s core structure is compared to analogs with modifications on the piperazine ring, aromatic substituents, or linker groups (Table 1).

Table 1: Structural Features of 3-(Piperazine-1-carbonyl)phenol Hydrochloride and Analogs

Key Insights :

- Phenol vs.

- Carbonyl Linker: The carbonyl group enables conjugation with aromatic or heterocyclic systems, similar to coumarin hybrids () and quinazolinone derivatives (). This linker is critical for maintaining planar geometry in bioactive molecules .

- Substituent Effects: Chlorophenyl or dichlorophenyl analogs () exhibit enhanced lipophilicity and electronic effects, which may improve receptor binding but reduce solubility. The target’s phenol group balances these properties .

Physicochemical and Pharmacological Properties

Table 2: Inferred Properties Based on Structural Analogs

Key Insights :

- Solubility : The hydrochloride salt form ensures moderate-to-high aqueous solubility, critical for in vitro assays. Esters () or lipophilic groups () reduce solubility .

- Bioactivity: Piperazine-carbonyl-phenol hybrids may target kinases or GPCRs, akin to coumarin-indole hybrids () or olaparib analogs (). Phenol’s hydrogen-bonding capacity could enhance binding specificity .

准备方法

General Synthetic Strategy

The synthesis of 3-(Piperazine-1-carbonyl)phenol hydrochloride typically involves the formation of an amide bond between a piperazine derivative and a phenolic acid or its activated derivative. The key steps include:

- Activation of the carboxyl group on the phenol derivative (e.g., 3-hydroxybenzoic acid or related compounds).

- Coupling with piperazine or a protected piperazine derivative.

- Formation of the hydrochloride salt to improve stability and solubility.

Specific Preparation Routes

Coupling via Carbodiimide-Mediated Amide Bond Formation

One established method involves the use of carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group of the phenol derivative. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) under inert atmosphere at room temperature.

- Procedure Example :

- A mixture of 3-hydroxybenzoic acid (or 2-oxo-2H-chromene-3-carboxylic acid as an analog) and N-Boc-piperazine is dissolved in DMF.

- EDC·HCl and HOBt are added to activate the acid group.

- DIPEA (N,N-diisopropylethylamine) is used as a base to facilitate the coupling.

- The reaction is stirred for 8–12 hours at room temperature.

- After completion, the mixture is poured into ice water, and the precipitate is collected by filtration, yielding the amide intermediate with moderate to good yield (~61%).

Deprotection and Salt Formation

- The Boc-protected piperazine amide intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane at 0–5 °C to remove the Boc group, yielding the free piperazine amide.

- The reaction mixture is neutralized with sodium bicarbonate, extracted, and concentrated to obtain the free base form of the compound.

- The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, improving solubility and stability.

Solubility and Stock Solution Preparation

- The hydrochloride salt form exhibits improved solubility in polar solvents such as DMSO, ethanol, and water.

- Stock solutions are commonly prepared at concentrations such as 1 mM, 5 mM, and 10 mM, with precise solvent volumes calculated based on molecular weight (242.7 g/mol).

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.12 | 0.82 | 0.41 |

| 5 mg | 20.60 | 4.12 | 2.06 |

| 10 mg | 41.20 | 8.24 | 4.12 |

Table 1: Stock solution volumes for different concentrations of this compound

Alternative Synthetic Considerations

- Some patents describe multi-step procedures involving the conversion of hydroxyl groups to chloro groups using thionyl chloride, followed by substitution reactions and reductions to form piperazine derivatives, which could be adapted for similar compounds.

- Reducing agents such as lithium aluminum hydride and sodium triacetoxyborohydride are used in related piperazine derivative syntheses to modify intermediate compounds.

- Bases like triethylamine and sodium hydride are commonly used to facilitate coupling and substitution reactions in aprotic solvents such as dichloromethane and DMF.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide bond formation | 3-hydroxybenzoic acid, EDC·HCl, HOBt, DIPEA | DMF | Room temp | 8–12 hours | ~61 | Inert atmosphere, monitored by TLC |

| Boc deprotection | TFA | DCM | 0–5 °C | 1 hour | 69 | Neutralized with NaHCO3 post reaction |

| Hydrochloride salt formation | HCl | Suitable solvent | Ambient | Variable | - | Improves solubility and stability |

| Stock solution preparation | Compound dissolved in DMSO, ethanol, water | - | 37 °C (heat aid) | - | - | Use ultrasonic bath to aid solubility |

Research Findings and Practical Notes

- The carbodiimide-mediated coupling is preferred for its mild conditions and good yields.

- Protecting groups such as Boc on piperazine nitrogen help control selectivity and prevent side reactions.

- Deprotection with TFA is efficient and widely used in similar piperazine chemistry.

- Hydrochloride salt formation is essential for practical handling due to improved solubility characteristics.

- Stock solutions should be aliquoted and stored at -80 °C for up to 6 months to prevent degradation.

- Ultrasonic treatment and mild heating (37 °C) enhance solubility during stock preparation.

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(Piperazine-1-carbonyl)phenol hydrochloride in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may release hazardous vapors (e.g., hydrogen chloride) during heating .

- First Aid : For accidental eye exposure, flush with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

- Storage : Keep in a tightly sealed container at room temperature, away from moisture and incompatible substances (e.g., strong oxidizers) .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Methodological Answer :

- Recrystallization : Use a solvent system (e.g., ethanol/water) based on solubility data. Pre-dry the crude product to remove volatile impurities .

- Column Chromatography : Employ silica gel with a gradient elution (e.g., dichloromethane/methanol) to separate polar byproducts. Monitor fractions via TLC .

- Final Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound in multi-step reactions?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to minimize hydrolysis of intermediates .

- Catalyst Screening : Test coupling agents like HATU or EDCI for amide bond formation, optimizing equivalents (1.2–1.5x) to reduce unreacted starting material .

- Workup Efficiency : Quench reactions with aqueous bicarbonate to neutralize HCl byproducts, followed by extraction with ethyl acetate to recover the product .

Q. How can researchers resolve contradictory NMR spectral data when characterizing novel derivatives?

- Methodological Answer :

- Advanced NMR Techniques : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals, particularly for overlapping piperazine or aromatic resonances .

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in congested spectral regions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in derivatives?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) .

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values and selectivity indices .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots via LC-MS .

Q. What methodologies assess the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 25°C, 40°C, and 60°C for 1–3 months, analyzing purity changes .

- pH-Solubility Profile : Measure solubility in buffers (pH 1–10) using shake-flask methods, correlating results with stability data .

Q. How can trace impurities in this compound batches be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer with ESI+ mode to detect impurities at ppm levels. Compare fragmentation patterns with synthetic standards .

- Reference Standards : Synthesize or procure known impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) for spiking experiments .

- Validation : Establish LOD/LOQ via calibration curves and validate reproducibility across three independent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。